molecular formula C4H9ClN2O B3034365 Azetidine-2-carboxamide hydrochloride CAS No. 1622351-27-2

Azetidine-2-carboxamide hydrochloride

Cat. No.: B3034365
CAS No.: 1622351-27-2
M. Wt: 136.58 g/mol
InChI Key: HMZQWWPOZADCDJ-UHFFFAOYSA-N
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Description

Azetidine-2-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure that is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.

Mechanism of Action

Target of Action

Azetidine-2-carboxamide hydrochloride primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .

Mode of Action

This compound interacts with its target, STAT3, by inhibiting its activity . It has been found to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively . This interaction results in changes in the cellular processes mediated by STAT3, including cell growth and differentiation .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . By inhibiting STAT3, it disrupts the downstream effects of this pathway, which include cell growth, differentiation, and immune responses . It also acts as an analog of the amino acid proline, and can be incorporated into proteins in place of proline .

Pharmacokinetics

Its ability to inhibit stat3 suggests that it may have good bioavailability and can effectively reach its target within cells .

Result of Action

The inhibition of STAT3 by this compound leads to a reduction in cell growth and differentiation . It also modifies the cell membrane permeability and prevents the synthesis of proteins involved in cell division, leading to inhibition of cancer growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine-2-carboxamide hydrochloride typically involves the reaction of azetidine-2-carboxylic acid with thionyl chloride in methanol, which produces 2-carbomethoxyazetidine hydrochloride. This intermediate is then treated with triethylamine to yield azetidine-2-carboxamide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Azetidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Azetidine-2-carboxamide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Azetidine-2-carboxamide hydrochloride is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

Azetidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of azetidine, a four-membered heterocyclic compound. Its structure allows it to interact with various biological systems, making it a candidate for drug development and other therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to mimic proline, an amino acid crucial for protein synthesis. This mimicry can lead to misincorporation during translation, affecting protein structure and function. Notably, studies have shown that azetidine-2-carboxylic acid (Aze), a related compound, can induce oligodendrogliopathy in mice, mimicking the pathology observed in multiple sclerosis (MS) without leukocyte infiltration . The mechanism involves:

  • Misincorporation in Myelin Basic Protein (MBP) : Aze can replace proline in MBP, leading to structural and functional disruptions in myelin .
  • Induction of Unfolded Protein Response (UPR) : The misincorporation triggers UPR pathways, resulting in cellular stress responses that can lead to apoptosis in oligodendrocytes .

Case Studies

  • Oligodendrogliopathy Induction :
    • In a study involving adult CD1 mice, administration of Aze at doses of 300 mg/kg and 600 mg/kg resulted in clinical signs similar to those seen in MBP-mutant mice. Pathological analysis revealed significant alterations in oligodendrocytes, including nucleomegaly and apoptosis .
  • Tumor Immunogenicity Enhancement :
    • Research indicates that Aze can enhance tumor immunogenicity by being misincorporated into proteins involved in immune response pathways. This property may be leveraged for cancer immunotherapy .
  • Inhibition of Plant Growth :
    • In plant studies, Aze was shown to inhibit growth by being misincorporated during protein synthesis, thereby triggering stress responses similar to those observed in mammals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
OligodendrogliopathyInduces oligodendrocyte apoptosis and myelin degeneration
Tumor ImmunogenicityEnhances tumor immunogenicity through misincorporation
Plant Growth InhibitionBroad inhibitor of plant growth via UPR activation

Table 2: Research Findings on this compound

Study FocusKey FindingsReference
Oligodendrocyte EffectsDose-dependent effects on OLs; clinical phenotype similar to MBP mutants
Cancer Therapy PotentialPotential as a small-molecule inhibitor targeting STAT3
Proteomics AnalysisMisincorporation leads to stress responses; affects central carbon metabolism

Properties

IUPAC Name

azetidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQWWPOZADCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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